molecular formula C36H68O16 B610218 Propargyl-PEG14-t-butyl ester CAS No. 2055104-86-2

Propargyl-PEG14-t-butyl ester

Cat. No. B610218
M. Wt: 756.924
InChI Key: ZARGKRMZKKFQJH-UHFFFAOYSA-N
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Description

Propargyl-PEG14-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

The synthesis of Propargyl-PEG14-t-butyl ester involves the reaction of the propargyl group with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage .


Molecular Structure Analysis

The molecular structure of Propargyl-PEG14-t-butyl ester consists of a propargyl group and a t-butyl protected carboxyl group . The molecular formula is C36H68O16 , and the molecular weight is 756.9 g/mol .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG14-t-butyl ester can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Propargyl-PEG14-t-butyl ester has a molecular weight of 756.9 g/mol . The molecular formula is C36H68O16 . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Synthesis and Modification

Propargyl-PEG14-t-butyl ester and its derivatives are synthesized for various applications. A novel approach for synthesizing propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives is significant for developing PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010). Similarly, the synthesis of poly(2-alkyl/aryl-2-oxazoline)s with side-chain functionalities including propargyl groups is driven by its higher chemical versatility and biocompatibility, crucial for biomedical uses (Mees & Hoogenboom, 2015).

Catalytic and Synthetic Applications

Propargylic esters, including variants like Propargyl-PEG14-t-butyl ester, are foundational in various metal-catalyzed reactions, leading to diverse structures and products. These reactions are crucial for developing new synthetic methods (Shiroodi & Gevorgyan, 2013). Also, the use of propargyl esters in the Lewis acid-catalyzed cascade rearrangements is significant in organic synthesis, allowing for the construction of complex structures (Zhu, Sun, Lu, & Wang, 2014).

Biomedical and Pharmaceutical Applications

In the field of gene and drug delivery, propargyl-PEG derivatives are employed for the development of responsive synthetic polypeptides. These polymers demonstrate potential in systemic drug and gene delivery due to their ability to change solubility and self-assemble into micelles (Engler, Bonner, Buss, Cheung, & Hammond, 2011). Similarly, PEG conjugates of potent α4 integrin inhibitors, which include t-butyl esters, have been found to maintain sustained levels and bioactivity in vivo following subcutaneous administration (Smith et al., 2013).

Polymer and Materials Science

In materials science, Propargyl-PEG14-t-butyl ester derivatives are integral in creating functional polymers. For example, the synthesis of poly(3-hydroxyalkanoate) with side chains containing propargyl groups demonstrates its applicability in biodegradable copolymer production (Babinot, Renard, & Langlois, 2010). Additionally, the development of functionalizable titanium surfaces using copolymers containing propargyl acrylamide illustrates its application in surface modification for medical implants (Xu, Jiang, Neoh, Kang, & Fu, 2012).

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68O16/c1-5-7-38-9-11-40-13-15-42-17-19-44-21-23-46-25-27-48-29-31-50-33-34-51-32-30-49-28-26-47-24-22-45-20-18-43-16-14-41-12-10-39-8-6-35(37)52-36(2,3)4/h1H,6-34H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARGKRMZKKFQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG14-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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